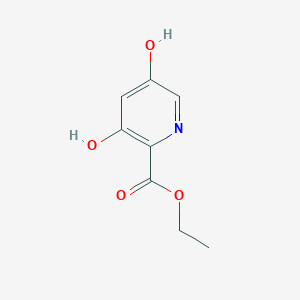
Ethyl3,5-dihydroxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dihydroxypicolinate, also known as 2-Pyridinecarboxylic acid, 3,5-dihydroxy-, ethyl ester, is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two hydroxyl groups at positions 3 and 5, and an ethyl ester group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dihydroxypicolinate typically involves the esterification of 3,5-dihydroxypicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of Ethyl 3,5-dihydroxypicolinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dihydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,5-dioxopicolinic acid.
Reduction: Formation of 3,5-dihydroxypicolinyl alcohol.
Substitution: Formation of 3,5-dihalogenated picolinates.
Scientific Research Applications
Ethyl 3,5-dihydroxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dihydroxypicolinate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 3,5-dihydroxypicolinic acid, which can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
3,5-Dihydroxypicolinic acid: The parent compound without the ethyl ester group.
Ethyl 2,4-dihydroxypicolinate: A similar compound with hydroxyl groups at positions 2 and 4.
Methyl 3,5-dihydroxypicolinate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 3,5-dihydroxypicolinate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 3,5-dihydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)7-6(11)3-5(10)4-9-7/h3-4,10-11H,2H2,1H3 |
InChI Key |
RCWUKNONVJDFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















